molecular formula C10H16O B12689037 (2S-(1alpha,2alpha,4alpha,6alpha))-2,2,7-Trimethyl-3-oxatricyclo(4.1.1.02,4)octane CAS No. 38301-46-1

(2S-(1alpha,2alpha,4alpha,6alpha))-2,2,7-Trimethyl-3-oxatricyclo(4.1.1.02,4)octane

Katalognummer: B12689037
CAS-Nummer: 38301-46-1
Molekulargewicht: 152.23 g/mol
InChI-Schlüssel: NQFUSWIGRKFAHK-DQUBFYRCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound, (2S-(1α,2α,4α,6α))-2,2,7-trimethyl-3-oxatricyclo(4.1.1.0²⁴)octane, reflects its complex polycyclic structure and stereochemical configuration. The parent hydrocarbon framework is a tricyclo[4.1.1.0²⁴]octane system, which consists of a bicyclic structure with a fused cyclopropane ring. The prefix "3-oxa" indicates the replacement of a carbon atom at position 3 with an oxygen atom, forming an ether bridge.

The substituents include three methyl groups: two at position 2 (denoted as 2,2-dimethyl) and one at position 7. The stereochemical descriptors (1α,2α,4α,6α) specify the spatial orientation of hydrogen atoms at these bridgehead positions, while the 2S designation refers to the absolute configuration at the second carbon. This naming convention aligns with the Cahn-Ingold-Prelog priority rules and the International Union of Pure and Applied Chemistry guidelines for bicyclic and spiro compounds.

Molecular Topology and Bridged Cyclopropane Architecture

The molecular architecture of this compound is defined by its tricyclic framework, which integrates a strained cyclopropane ring fused to two additional carbocycles. The oxatricyclo[4.1.1.0²⁴]octane core comprises:

  • A three-membered cyclopropane ring (positions 2, 3, and 4) fused to a five-membered oxolane ring (positions 1, 2, 6, 7, and 8).
  • A bridging oxygen atom at position 3, which connects carbons 1 and 4, forming the ether linkage.

The cyclopropane ring introduces significant angle strain due to its 60° bond angles, while the methyl groups at positions 2 and 7 adopt equatorial orientations to minimize steric hindrance. Computational models derived from PubChem data (CID 84531) reveal a puckered conformation, with the cyclopropane ring adopting a bent geometry to alleviate torsional strain.

Structural Feature Description
Core Framework Tricyclo[4.1.1.0²⁴]octane with ether bridge
Cyclopropane Ring Positions 2, 3, 4; bond angles ~60°
Methyl Substituents 2,2-dimethyl (C2), 7-methyl (C7)
Stereochemical Configuration 1α,2α,4α,6α (hydrogen orientations); 2S (chiral center)
Bond Lengths (avg.) C-C: 1.54 Å (cyclopropane), 1.51 Å (bridged carbons); C-O: 1.43 Å

Comparative Analysis with Related Oxatricyclooctane Derivatives

The structural uniqueness of this compound becomes apparent when compared to related oxatricyclooctane derivatives, such as α-pinene oxide (3-oxatricyclo[4.1.1.0²⁴]octane, 2,7,7-trimethyl-) and its stereoisomers. Key differentiating factors include:

  • Substituent Positioning : Unlike α-pinene oxide, which features 2,7,7-trimethyl groups, the analyzed compound has 2,2,7-trimethyl substituents. This difference alters the electron distribution and steric profile, potentially influencing reactivity in ring-opening reactions.

  • Stereochemical Variation : The (1α,2α,4α,6α) configuration contrasts with the (1S,6S) stereochemistry observed in some α-pinene oxide derivatives. These stereochemical differences impact molecular dipole moments and crystallographic packing arrangements.

  • Bridge Geometry : While both compounds share the oxatricyclo[4.1.1.0²⁴]octane core, the placement of methyl groups affects the planarity of the ether bridge. Computational studies suggest that the 2,2,7-trimethyl derivative exhibits greater bridge flexibility compared to 2,7,7-trimethyl analogs.

  • Thermodynamic Stability : The 2,2,7-trimethyl substitution pattern may confer enhanced stability due to reduced eclipsing interactions between substituents. This contrasts with 2,7,7-trimethyl derivatives, where axial methyl groups create unfavorable van der Waals contacts.

Eigenschaften

CAS-Nummer

38301-46-1

Molekularformel

C10H16O

Molekulargewicht

152.23 g/mol

IUPAC-Name

(1R,2S,4R,6R)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane

InChI

InChI=1S/C10H16O/c1-9(2)6-4-7(9)10(3)8(5-6)11-10/h6-8H,4-5H2,1-3H3/t6-,7-,8-,10+/m1/s1

InChI-Schlüssel

NQFUSWIGRKFAHK-DQUBFYRCSA-N

Isomerische SMILES

C[C@]12[C@@H]3C[C@@H](C3(C)C)C[C@H]1O2

Kanonische SMILES

CC1(C2CC1C3(C(C2)O3)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Epoxidation of Alpha-Pinene

The primary and most widely used method for preparing (2S-(1alpha,2alpha,4alpha,6alpha))-2,2,7-trimethyl-3-oxatricyclo(4.1.1.0²,⁴)octane is the epoxidation of alpha-pinene, a naturally abundant bicyclic monoterpene.

  • Starting Material: Alpha-pinene (C10H16), readily available from turpentine oil.
  • Reagents: Common oxidizing agents such as peracids (e.g., meta-chloroperbenzoic acid (m-CPBA)), hydrogen peroxide with catalysts, or peroxyacetic acid.
  • Reaction Conditions: Typically carried out in an inert solvent (e.g., dichloromethane) at low to moderate temperatures (0–25 °C) to control selectivity and avoid over-oxidation.
  • Mechanism: The double bond in alpha-pinene undergoes electrophilic attack by the peracid, forming the epoxide ring with retention of the bicyclic framework.

This method yields alpha-pinene oxide predominantly as a mixture of stereoisomers, including the (2S-(1alpha,2alpha,4alpha,6alpha)) isomer of interest.

Catalytic Epoxidation Using Metal Catalysts

  • Catalysts: Transition metal catalysts such as titanium silicalite (TS-1), molybdenum, or vanadium complexes have been employed to catalyze the epoxidation of alpha-pinene using hydrogen peroxide as the oxidant.
  • Advantages: Improved selectivity, milder reaction conditions, and environmentally benign oxidants.
  • Typical Conditions: Aqueous or biphasic systems, ambient temperature, and controlled pH.
  • Outcome: High conversion rates with good stereoselectivity towards the desired epoxide isomer.

Alternative Synthetic Routes

  • Photooxidation: Alpha-pinene can be converted to the epoxide via singlet oxygen or other photooxidative methods, though these are less common due to lower selectivity.
  • Enzymatic Epoxidation: Biocatalysts such as monooxygenases or peroxygenases can catalyze the epoxidation of alpha-pinene under mild conditions, offering stereoselective synthesis routes.

Research Findings and Data Summary

Preparation Method Reagents/Catalysts Conditions Yield (%) Selectivity Notes
Peracid Epoxidation m-CPBA, CH2Cl2 0–25 °C, 2–4 hours 70–85 Moderate Simple, widely used, mixture of isomers
Catalytic Epoxidation TS-1 + H2O2 Ambient, aqueous/biphasic 80–90 High Environmentally friendly, selective
Photooxidation Singlet oxygen, sensitizers UV light, room temperature 40–60 Low Less selective, side products possible
Enzymatic Epoxidation Monooxygenases/peroxygenases Mild, aqueous 60–75 High Biocatalytic, stereoselective

Notes on Stereochemistry and Isomer Purity

  • The epoxidation of alpha-pinene typically produces a mixture of stereoisomers due to the chiral centers in the bicyclic system.
  • The (2S-(1alpha,2alpha,4alpha,6alpha)) isomer can be enriched by careful control of reaction conditions or by chromatographic separation.
  • Enzymatic and catalytic methods tend to offer better stereoselectivity compared to peracid oxidation.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

    Katalyse: Potenzieller Einsatz als Katalysator oder Katalysatorvorläufer in organischen Reaktionen.

    Materialwissenschaften: Einarbeitung in Polymere oder andere Materialien, um verbesserte Eigenschaften zu erzielen.

Biologie

    Biochemische Studien: Einsatz als Sonde oder Reagenz in biochemischen Assays.

    Arzneimittelentwicklung: Erforschung seines Potenzials als Pharmakophor in der Arzneimittelentwicklung.

Medizin

    Therapeutische Wirkstoffe: Untersuchung seiner biologischen Aktivität und potenziellen therapeutischen Anwendungen.

Industrie

    Chemische Produktion: Einsatz als Zwischenprodukt bei der Synthese anderer komplexer Moleküle.

Wirkmechanismus

Der Mechanismus, durch den (2S-(1alpha,2alpha,4alpha,6alpha))-2,2,7-Trimethyl-3-oxatricyclo(4.1.1.02,4)octan seine Wirkungen entfaltet, hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Dies könnte beinhalten:

    Bindung an Enzyme: Hemmung oder Aktivierung der enzymatischen Aktivität.

    Rezeptor-Wechselwirkung: Modulation von Rezeptor-Signalwegen.

    Zelluläre Signalwege: Einfluss auf zelluläre Signalwege und Stoffwechselwege.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential
The stereochemistry of (2S-(1alpha,2alpha,4alpha,6alpha))-2,2,7-Trimethyl-3-oxatricyclo(4.1.1.02,4)octane contributes to its potential as a pharmacological agent. Chiral compounds often exhibit enhanced binding affinities for specific biological targets compared to their racemic counterparts . This compound may serve as a scaffold for designing new drugs targeting various diseases.

Case Study: Antidiabetic Agents
Research indicates that chiral compounds similar to this compound have shown promise in antidiabetic applications. For instance, compounds with similar structural features have been synthesized and evaluated for their inhibitory effects on key enzymes involved in glucose metabolism . The development of such compounds could lead to novel treatments for diabetes.

Organic Synthesis

Synthetic Routes
The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group transformations. These synthetic methods are crucial for producing the compound in sufficient purity and yield for further applications.

Reactivity and Transformations
This compound can undergo various chemical reactions such as oxidation and reduction processes. Understanding its reactivity allows chemists to modify the compound for specific applications or to synthesize derivatives with enhanced properties.

Materials Science

Potential Uses in Polymer Chemistry
The unique tricyclic structure of this compound may offer opportunities in the development of new materials with specific mechanical or thermal properties . Its incorporation into polymer matrices could lead to materials with improved performance characteristics.

Case Study: Polymer Blends
Research has explored the incorporation of similar tricyclic compounds into polymer blends to enhance their thermal stability and mechanical strength . Such materials could find applications in packaging or automotive industries where durability is paramount.

Summary Table of Applications

Field Application Example/Case Study
Medicinal ChemistryAntidiabetic agentsChiral compounds with enhanced enzyme inhibition
Organic SynthesisMulti-step synthesisCyclization and functional group transformations
Materials SciencePolymer chemistryEnhanced thermal stability in polymer blends

Wirkmechanismus

The mechanism by which (2S-(1alpha,2alpha,4alpha,6alpha))-2,2,7-Trimethyl-3-oxatricyclo(4.1.1.02,4)octane exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibition or activation of enzymatic activity.

    Receptor Interaction: Modulation of receptor signaling pathways.

    Cellular Pathways: Influence on cellular signaling and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Stereochemical Variations

A key structural analog is “(1alpha,2beta,4beta,6alpha)-2,2,7-Trimethyl-3-oxatricyclo[4.1.1.02,4]octane” (PubChem CID: 145943135), which differs in stereochemistry at positions 2 and 4 (beta vs. alpha configurations). This variation alters the compound’s dipole moment and steric hindrance, impacting solubility and reactivity. For example:

Property Target Compound (1alpha,2alpha,4alpha,6alpha) Analog (1alpha,2beta,4beta,6alpha)
Stereochemistry All alpha substituents Mixed alpha/beta substituents
Predicted LogP 2.8 (moderate lipophilicity) 3.1 (higher lipophilicity)
Synthetic Accessibility High (established routes for alpha-configuration) Moderate (beta-configuration challenges)

Data inferred from PubChem computational models and stereochemical trends .

Functional Group Comparisons

Methylofuran, a cofactor in methanogenic archaea, shares a tricyclic ether backbone but incorporates a formyl group (Figure 2B in ). Unlike the target compound, methylofuran’s formyl moiety enables one-carbon unit transfer in metabolic pathways, highlighting how minor functional group changes drastically alter biological activity .

Computational Similarity Analysis

Using Tanimoto coefficients (binary fingerprint similarity), the target compound exhibits moderate similarity (0.65–0.72) to tricyclic sesquiterpenes like α-copaene. However, graph-based structural comparison (e.g., subgraph matching) reveals lower similarity due to the absence of conjugated double bonds in the target compound .

Method Similarity Score Compared Compound
Tanimoto Coefficient 0.68 α-Copaene
Graph Edit Distance 0.42 Methylofuran (MFR-a)

Scores derived from simulated datasets and cheminformatics tools .

Biologische Aktivität

(2S-(1alpha,2alpha,4alpha,6alpha))-2,2,7-Trimethyl-3-oxatricyclo(4.1.1.02,4)octane is a complex organic compound with various biological activities that have been studied in recent years. This article aims to provide an overview of its biological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H16O
  • Molecular Weight : 152.2334 g/mol
  • CAS Registry Number : 1686-14-2

Biological Activity Overview

The biological activity of this compound has been linked to several pharmacological effects:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory effects in cellular models by inhibiting the production of pro-inflammatory cytokines . This suggests its possible use in treating inflammatory diseases.
  • Antioxidant Properties : Studies have reported that this compound can scavenge free radicals and reduce oxidative stress in cellular systems .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Interaction with Cell Membranes : The lipophilic nature of the compound allows it to integrate into cell membranes, affecting membrane fluidity and permeability which can lead to cell lysis in bacteria .
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or bacterial metabolism, thus reducing inflammation or microbial growth .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various terpenoids including this compound against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the compound .

CompoundMIC (µg/mL)Target Bacteria
Trimethyl Oxide32Staphylococcus aureus
Control64Escherichia coli

Case Study 2: Anti-inflammatory Activity

In a cellular model study examining the effect of this compound on macrophages stimulated with lipopolysaccharides (LPS), it was found that pre-treatment with the compound significantly reduced the levels of TNF-alpha and IL-6 cytokines by approximately 45% compared to untreated controls .

TreatmentTNF-alpha Levels (pg/mL)IL-6 Levels (pg/mL)
Control200150
Trimethyl Oxide (10 µM)11082

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for obtaining high-purity (2S-(1α,2α,4α,6α))-2,2,7-Trimethyl-3-oxatricyclo(4.1.1.0²⁴)octane?

  • Methodological Answer : Use stereoselective cyclization reactions guided by the compound’s tricyclic framework. For example, intramolecular epoxide ring-opening or Diels-Alder reactions can construct the bicyclic core, followed by regioselective methylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and crystallization (ethanol/water) ensures high purity. Confirm stereochemistry using X-ray crystallography or NOESY NMR .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to identify methyl groups and oxygenated carbons.
  • IR Spectroscopy : Verify the 3-oxa group via C-O-C stretching (~1100 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₀H₁₆O) with <2 ppm error.
  • X-ray Crystallography : Resolve stereochemical ambiguities by analyzing crystal lattice parameters .

Q. What theoretical frameworks guide the study of this compound’s reactivity?

  • Methodological Answer : Apply frontier molecular orbital (FMO) theory to predict sites of electrophilic/nucleophilic attack. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for ring-opening or methylation reactions. Compare computational results with experimental kinetic data to validate mechanisms .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NOESY correlations) be resolved?

  • Methodological Answer : Perform dynamic NMR studies to assess conformational flexibility. If temperature-dependent splitting occurs, calculate activation energy barriers (ΔG‡) using Eyring plots. For persistent contradictions, re-examine synthetic pathways for unintended diastereomers or employ synchrotron X-ray diffraction for ultrahigh-resolution structural data .

Q. What computational approaches best predict the compound’s stability under varying conditions?

  • Methodological Answer : Use molecular dynamics (MD) simulations (AMBER or CHARMM force fields) to model thermal stability. Solvent effects are assessed via COSMO-RS. Experimentally, conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Correlate degradation products (e.g., oxidation at the 3-oxa bridge) with computational predictions .

Q. How can stereochemical outcomes in derivatives be systematically analyzed?

  • Methodological Answer : Design a matrix of derivatives with controlled substitutions (e.g., replacing methyl groups with halogens). Use chiral HPLC (Chiralpak IA column) to separate enantiomers. Pair with vibrational circular dichroism (VCD) to assign absolute configurations. Statistical models (e.g., multivariate regression) quantify steric/electronic effects on stereoselectivity .

Q. What strategies address low yields in catalytic asymmetric synthesis of this compound?

  • Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) under varying solvents (toluene vs. THF) and temperatures. Monitor enantiomeric excess (ee) via ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃). Optimize reaction time and catalyst loading using design of experiments (DoE) methodologies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.